molecular formula C22H19NO3 B4035295 2-[4-(benzyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[4-(benzyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4035295
M. Wt: 345.4 g/mol
InChI Key: KRSKQKFYTQFWTJ-UHFFFAOYSA-N
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Description

2-[4-(benzyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H19NO3 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-(benzyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is 345.13649347 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Reactivity

Research has focused on understanding the molecular structure, chemical reactivity, and potential applications of compounds structurally related to "4-[4-(benzyloxy)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione". Studies have utilized density functional theory (DFT) methods to calculate optimized geometry, vibrational frequencies, and electronic properties. Such investigations provide insights into the stability of these molecules, charge transfer dynamics, and their non-linear optical activity, which is crucial for developing new materials with specific optical properties (Ranjith et al., 2022).

Pharmaceutical Applications

Several studies have explored the pharmaceutical potential of compounds closely related to the specified chemical, focusing on their binding affinity to various biological targets. Molecular docking studies, for instance, have identified that some of these compounds exhibit promising activity against cardiovascular and cerebrovascular diseases. This research indicates potential therapeutic applications, underscoring the importance of understanding the molecular interactions and efficacy of these compounds (Ranjith et al., 2022).

Material Science Applications

The first hyperpolarizability and non-linear optical (NLO) properties of similar compounds have been calculated, highlighting their relevance in the field of material science, particularly in the development of new NLO materials. Such materials have applications in optical switching, telecommunications, and information processing technologies, making the research into these compounds' electronic and optical properties highly valuable (Renjith et al., 2014).

Properties

IUPAC Name

4-(4-phenylmethoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-21-19-15-6-7-16(12-15)20(19)22(25)23(21)17-8-10-18(11-9-17)26-13-14-4-2-1-3-5-14/h1-11,15-16,19-20H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSKQKFYTQFWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(benzyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-[4-(benzyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-[4-(benzyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-[4-(benzyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-[4-(benzyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-[4-(benzyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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